molecular formula C24H20Cl2N2O6 B401695 [2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B401695
M. Wt: 503.3g/mol
InChI Key: JCBQVTQERRPBNZ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of phase transfer catalysts and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is unique due to its combined structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an ester and a hydrazone makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H20Cl2N2O6

Molecular Weight

503.3g/mol

IUPAC Name

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H20Cl2N2O6/c1-31-20-10-15(11-21(32-2)22(20)33-3)24(30)34-19-7-5-4-6-14(19)13-27-28-23(29)17-9-8-16(25)12-18(17)26/h4-13H,1-3H3,(H,28,29)/b27-13+

InChI Key

JCBQVTQERRPBNZ-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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